molecular formula C6H15ClN2 B14773619 (S)-Azepan-3-amine hydrochloride

(S)-Azepan-3-amine hydrochloride

Cat. No.: B14773619
M. Wt: 150.65 g/mol
InChI Key: JEGFGYVBHCSCAX-UHFFFAOYSA-N
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Description

(S)-Azepan-3-amine hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azepan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of azepan-3-one using a suitable reducing agent, followed by the introduction of the amine group. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Azepan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepan-3-one derivatives, while substitution reactions can produce a variety of substituted azepanes.

Scientific Research Applications

(S)-Azepan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Azepan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. This interaction can result in a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Azepan-3-one: A precursor in the synthesis of (S)-Azepan-3-amine hydrochloride.

    Azepane: The parent compound of the azepane family.

    Piperidine: A six-membered nitrogen-containing heterocycle with similar properties.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to six-membered analogs like piperidine. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

azepan-3-amine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5,7H2;1H

InChI Key

JEGFGYVBHCSCAX-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC(C1)N.Cl

Origin of Product

United States

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